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Symplocosin

Cat. No.: B3028616
CAS No.: 24404-49-7
M. Wt: 520.5 g/mol
InChI Key: QLJNETOQFQXTLI-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical compounds derived from living organisms. Within this vast domain, lignans (B1203133) represent a significant class of polyphenolic compounds. hebmu.edu.cn They are distinguished by their dimeric structure, formed from the coupling of two propylphenol units. hebmu.edu.cn Lignans are widely distributed throughout the plant kingdom, found in roots, heartwood, foliage, fruits, and resinous exudates. hebmu.edu.cn

The genus Symplocos is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, lignans, phenols, and alkaloids. nih.gov These plants, belonging to the family Symplocaceae, are found predominantly in tropical and subtropical regions. scirp.orgjst.go.jp Phytochemical investigations of this genus have led to the identification of numerous compounds, with terpenoids being a major constituent class. nih.gov Among the various molecules isolated from Symplocos species is the specific lignan (B3055560) glucoside, Symplocosin (B1237533). nih.gov In the context of natural products chemistry, this compound serves as a useful model compound for the study of glycoside structures and their biological relevance. evitachem.com

Overview of this compound as a Glycosidic Lignan

This compound is classified as a glycosidic lignan. nih.gov Its structure consists of two main parts: a lignan aglycone and a sugar moiety, linked by a glycosidic bond. evitachem.com The aglycone portion is a furofuran-type lignan, specifically (+)-pinoresinol. This core is attached to a hexopyranoside (glucose) moiety. nih.govfrontiersin.org The systematic IUPAC name for this compound is 2-[4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.govbiorlab.com It has been reported in various plant species, including Balanophora japonica, Vitex glabrata, and members of the Symplocos and Brassica genera. nih.govnih.gov

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₂₆H₃₂O₁₁ nih.gov
Molecular Weight 520.5 g/mol nih.gov
Chemical Family Lignans, Glycosides nih.govevitachem.com
Synonyms (+)-Pinoresinol 4-O-beta-D-glucopyranoside, Pinoresinol (B1678388) glucoside, Epipinoresinol-4'-O-beta-D-glucoside nih.govfrontiersin.orgbiorlab.com
Solubility Soluble in methanol (B129727) and water evitachem.com
Stability Sensitive to light and heat evitachem.com

Historical Perspective of this compound Investigations

The investigation of compounds from the Symplocos genus has a long history, which has led to some evolution in the use of the name "this compound." Early chemical studies on Symplocos lucida (now Symplocos paniculata) identified a compound named this compound. hebmu.edu.cnpaleobotany.ru Initial elemental analysis suggested a formula of C28H32O11·6H2O, and its aglycone was termed symplocosigenol. hebmu.edu.cn Chemical degradation studies, such as oxidation of its dimethyl ether derivative to produce veratric acid, were performed to deduce its structure. hebmu.edu.cn

Later, more advanced analytical techniques, particularly 13C NMR analysis in studies from around 1980, helped to clarify the structures of lignan glucosides. tandfonline.com This led to the modern identification of the lignan this compound as (+)-pinoresinol 4-O-beta-D-glucopyranoside. nih.govfrontiersin.org

It is crucial to note that the name "this compound" has also been applied to entirely different classes of compounds isolated from the Symplocos genus. In a 2011 study, two new triterpene glycosyl esters from Symplocos cochinchinensis var. philippinensis were named this compound A and this compound B. scirp.org Subsequent research on the same plant identified a series of fourteen new triterpene saponins (B1172615), which were named Symplocosins C through P. jst.go.jpnih.gov This parallel nomenclature highlights the chemical diversity of the Symplocos genus but also creates a point of ambiguity, where the name "this compound" can refer to either the specific lignan glucoside or members of a series of triterpene saponins.

Significance and Current Research Landscape of this compound

The significance of this compound in current research stems from its identity as a lignan and its potential biological activities. Lignans as a class are precursors to enterolignans, which are formed by the action of gut microflora and exhibit various biological effects, including phytoestrogen activity. frontiersin.org

Recent research has focused on the biological properties of this compound and related lignans. In vitro assays have demonstrated that pinoresinol glucoside (this compound) possesses considerable antioxidant potential. frontiersin.orgnih.gov This has spurred interest in its potential applications, with research exploring its use in the development of therapeutic agents for chronic diseases. evitachem.com

The current research landscape is characterized by continued phytochemical exploration of plants from the Symplocos genus. nih.govresearchgate.net A 2023 study on Symplocos cochinchinensis led to the isolation of two new lignans, named symplolignans A and B, alongside eleven known lignan glucosides, including pinoresinol 4′-O-β-D-glucopyranoside (this compound). researchgate.netresearchgate.net This study evaluated the hepatoprotective effects of the isolated compounds, finding that several of the lignans exhibited notable efficacy in a cell-based assay. researchgate.netresearchgate.net Such studies enhance the understanding of the therapeutic potential of lignans and continue to map the chemical diversity of their natural sources. researchgate.net

**Table 2: Summary of Selected Research Findings on Lignan Glucosides from *Symplocos***

Study Focus Plant Source Key Lignans Identified Research Finding Citation(s)
Phytochemical Analysis & Hepatoprotective Effects Symplocos cochinchinensis Symplolignans A & B, Nortracheloside, Matairesinol (B191791) 4-O-β-D-glucopyranoside, Balanophonin 4-O-β-D-glucopyranoside, Pinoresinol 4′-O-β-D-glucopyranoside (this compound) Several isolated lignans, including Matairesinol 4-O-β-D-glucopyranoside and Balanophonin 4-O-β-D-glucopyranoside, showed notable hepatoprotective efficacy in HepG2 cells. researchgate.net, researchgate.net
Isolation of New Compounds Symplocos cochinchinensis var. philippinensis Symplocosneolignan (a neolignan glucoside) A new neolignan glucoside was isolated and its structure was elucidated. This was part of a larger study that also isolated new triterpene glycosyl esters (Symplocosins A and B). scirp.org
Antioxidant Potential Brassica rapa subspecies Lariciresinol (B1674508), Pinoresinol glucoside (this compound), Pinoresinol diglucoside Pinoresinol glucoside (this compound) was identified and noted for its considerable antioxidant potential in in-vitro assays. frontiersin.org, nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O11 B3028616 Symplocosin CAS No. 24404-49-7

Properties

IUPAC Name

2-[4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNETOQFQXTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417709
Record name Symplocosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11042-30-1
Record name Symplocosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Structural Characterization of Symplocosin

Natural Sources and Distribution of Symplocosin (B1237533)

Primary Botanical Sources within the Genus Symplocos

This compound is a naturally occurring chemical compound that has been identified within the plant genus Symplocos. This genus comprises 350-400 species of trees and shrubs, which are predominantly found in the warm regions of the Americas, Asia, and Malesia, extending to northeastern Australia. ingentaconnect.com Extensive phytochemical investigations have led to the isolation of this compound and its derivatives from various species within this genus.

Notably, researchers have successfully isolated fourteen new triterpene saponins (B1172615), named symplocosins C-P, from the leaves of Symplocos cochinchinensis var. philippinensis. nih.gov Another significant source is Symplocos racemosa, from which three new anthraquinone (B42736) secondary metabolites have been isolated. nih.gov The bark of the stem of Symplocos racemosa Roxb. has also yielded two new phenolic glycosides, Symconoside A and Symconoside B. researchgate.net Additionally, studies on Symplocos chinensis f. pilosa Ohwi have resulted in the isolation of various compounds, highlighting the chemical diversity within the genus. nih.gov The chemical constituents isolated from the Symplocos genus are diverse and include triterpenoids, flavonoids, lignans (B1203133), phenols, steroids, and alkaloids. nih.gov

Table 1: Reported Occurrence of this compound and Related Compounds in Symplocos Species

Species Compound(s) Isolated Plant Part
Symplocos cochinchinensis var. philippinensis Symplocosins C-P (fourteen new triterpene saponins) Leaves
Symplocos racemosa Three new anthraquinone secondary metabolites Not specified
Symplocos racemosa Roxb. Symconoside A and Symconoside B (phenolic glycosides) Stem bark

Reported Occurrence in Other Plant Taxa

While primarily associated with the Symplocos genus, the presence of this compound has also been reported in other, unrelated plant taxa. This broader distribution suggests that the biosynthetic pathways for this compound are not exclusive to the Symplocaceae family. Reports indicate the presence of this compound in Balanophora japonica and Vitex glabrata. nih.gov This wider occurrence across different plant families underscores the importance of comprehensive phytochemical screening to understand the distribution of natural products. nih.gov

Methodologies for this compound Isolation

The isolation of this compound from its natural sources is a multi-step process that involves careful preparation of plant material, followed by extraction and purification using various chromatographic techniques.

Plant Material Preparation and Extraction Strategies

The initial step in isolating this compound involves the collection and preparation of the plant material. This typically includes drying the plant parts, such as leaves or bark, and grinding them into a fine powder to increase the surface area for extraction. rsc.org

Solvent-Based Extraction Techniques

Solvent extraction is a fundamental method used to draw out the desired chemical constituents from the prepared plant material. The choice of solvent is crucial and depends on the polarity of the target compound. For the isolation of compounds from Symplocos species, a common approach involves sequential extraction with solvents of increasing polarity.

For instance, the dried and powdered plant material may first be subjected to extraction with a non-polar solvent like n-hexane to remove fats and waxes. This is followed by extraction with solvents of intermediate polarity, such as chloroform (B151607) and ethyl acetate (B1210297), and finally with a polar solvent like methanol (B129727) or a methanol-water mixture. researchgate.net In the case of Symplocos chinensis f. pilosa, an initial extraction with water at room temperature was performed. nih.gov The resulting crude extracts are then concentrated under reduced pressure to yield a residue that is further processed.

Chromatographic Purification Techniques

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes several stages of purification to isolate this compound. Chromatography is the cornerstone of this purification process, utilizing the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. iipseries.org

A common strategy involves an initial fractionation of the crude extract using techniques like vacuum liquid chromatography (VLC) or column chromatography over a stationary phase such as silica (B1680970) gel. researchgate.netnih.gov The mobile phase typically consists of a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. This allows for the separation of compounds based on their affinity for the stationary phase.

The fractions obtained from the initial chromatographic separation are then subjected to further purification using more advanced and higher resolution techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the final purification of natural products. jsmcentral.org Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and methanol or acetonitrile), is frequently employed. nih.gov Other techniques that may be used include Thin-Layer Chromatography (TLC) for monitoring the separation process and Sephadex column chromatography, which separates molecules based on their size. iipseries.orgjsmcentral.org Through a series of these chromatographic steps, pure this compound can be isolated. nih.gov

Table 2: Summary of Chromatographic Techniques in this compound Isolation

Technique Stationary Phase Mobile Phase Principle Purpose
Vacuum Liquid Chromatography (VLC) Silica gel Gradient elution (e.g., n-hexane, ethyl acetate, methanol) Initial fractionation of crude extract
Column Chromatography Silica gel, Diaion HP-20 Gradient or isocratic elution Further separation of fractions
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18) Isocratic or gradient elution (e.g., water-methanol) Final purification of the compound
Thin-Layer Chromatography (TLC) Silica gel Various solvent systems Monitoring reaction progress and fraction purity

Structural Elucidation and Confirmation of this compound

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like this compound, providing information on the connectivity of atoms within the molecule. nih.govemerypharma.com A combination of several 2D NMR experiments is typically required for the complete structural assignment of such compounds. researchgate.net

Correlated Spectroscopy (COSY): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the context of this compound, COSY spectra would reveal correlations between adjacent protons in the tetrahydrofuran (B95107) rings and the aromatic rings, as well as within the glucose moiety. For instance, the benzylic protons would show correlations to the methine protons of the furofuran core. tandfonline.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this compound, each proton signal would be correlated to the signal of the carbon atom it is bonded to, allowing for the unambiguous assignment of the carbon skeleton of both the aglycone and the sugar unit.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.net This technique is instrumental in connecting different structural fragments of the molecule. For example, HMBC correlations can establish the connectivity between the aromatic rings and the furofuran core, and crucially, the linkage of the glucose unit to the lignan (B3055560) aglycone through the glycosidic bond. scirp.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY (or ROESY) experiment identifies protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule. researchgate.net For a furofuran lignan like this compound, NOESY correlations can help establish the cis or trans relationship of the substituents on the tetrahydrofuran rings. tandfonline.com For example, spatial correlations between specific protons on the aromatic rings and the furofuran core can confirm their relative orientation.

These 2D NMR techniques, when used in conjunction, provide a detailed picture of the molecular structure of this compound, allowing for the complete assignment of its proton and carbon signals and the determination of its relative stereochemistry. ekb.eg

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govyoutube.com For natural products like this compound, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for both identification and structural characterization. nih.gov

The mass spectrum of a compound provides a mass-to-charge ratio (m/z) for the parent ion and its fragments. The molecular ion peak helps to determine the molecular weight of the compound. For this compound (C₂₆H₃₂O₁₁), the expected molecular weight is approximately 520.5 g/mol . nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions to provide further structural details. nih.gov The fragmentation pattern of this compound would be expected to show the loss of the glucose moiety (162 Da) and characteristic cleavages within the lignan core.

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₂₆H₃₂O₁₁ nih.gov
Molecular Weight520.5 g/mol nih.gov
Precursor Ion Type (example)[M+Na]⁺ nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an advanced mass spectrometry technique that provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides without significant degradation. researcher.life

For this compound, HR-ESI-MS would be used to confirm its molecular formula, C₂₆H₃₂O₁₁. The high resolving power of instruments like the Orbitrap or FT-ICR allows for the separation of ions with very similar mass-to-charge ratios, ensuring the confident identification of the compound in complex mixtures. nih.govsci-hub.se The accurate mass data obtained from HR-ESI-MS for both the parent ion and its fragments provides a high degree of confidence in the structural elucidation process. mdpi.com

Optical Rotation Measurements

Optical rotation is a physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. anton-paar.com This property, known as optical activity, is the ability of a chiral substance to rotate the plane of plane-polarized light. masterorganicchemistry.com The measurement of optical rotation is performed using an instrument called a polarimeter. wikipedia.org

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation, concentration, and path length of the sample cell. masterorganicchemistry.comwikipedia.org It is a characteristic constant for a given chiral compound under specific conditions of temperature and wavelength (commonly the sodium D-line at 589 nm). anton-paar.comdigicollections.net

[α]DT = α / (c × l)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

D indicates the sodium D-line wavelength.

c is the concentration in g/mL.

l is the path length in decimeters.

For this compound, the measurement of its specific rotation would confirm its chirality and provide a value that can be compared to literature data for authentication. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) is a key characteristic of the specific enantiomer isolated. digicollections.net

Stereochemical Assignments

The determination of the absolute configuration of stereocenters is a critical final step in the structural characterization of a chiral natural product like this compound.

Modified Mosher's Method

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols. encyclopedia.pubnih.gov The method involves the esterification of the alcohol with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form a pair of diastereomeric esters. stackexchange.comresearchgate.net

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to anisotropic shielding or deshielding effects on nearby protons in the substrate. nih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute stereochemistry of the carbinol center can be deduced. encyclopedia.pub For this compound, this method could be applied to a hydrolyzed derivative to determine the stereochemistry of the lignan aglycone, assuming it possesses a secondary alcohol group amenable to this analysis. scirp.org

Table 2: Principles of the Modified Mosher's Method
Proton LocationSign of Δδ (δS - δR)Inferred Configuration
Protons on one side of the Mosher planePositiveDetermined by the established model of the MTPA ester conformation
Protons on the other side of the Mosher planeNegative
HPLC Analysis of Hydrolyzed Components

This compound is a glycoside, meaning it is composed of a sugar part (glycone) and a non-sugar part (aglycone). To identify the sugar component, the glycosidic bond can be cleaved through acid hydrolysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and identifying the components of the resulting mixture. nih.gov

Following the hydrolysis of this compound, the reaction mixture would be analyzed by HPLC. By comparing the retention time of the sugar released from this compound with that of authentic standards of various monosaccharides (e.g., D-glucose, L-glucose, D-galactose), the identity and configuration of the sugar moiety can be determined. mdpi.com Chiral HPLC columns can also be used to separate the D and L enantiomers of the sugar, thus confirming its absolute configuration. The aglycone part can also be isolated and further characterized.

Comparative Analysis with Known Lignan Glycosides

This compound belongs to the broad class of lignan glycosides, which are characterized by a core structure of two phenylpropanoid units linked together, with one or more sugar molecules attached. evitachem.comnih.gov When compared to other known lignan glycosides, this compound shares the fundamental furofuran lignan core but exhibits variations in its glycosidic linkage and substituent groups.

For instance, compounds like Lyoniside and Nudiposide, isolated from Ulmus davidiana, are also lignan glycosides. researchgate.net However, they may differ in the type of sugar attached (e.g., xylosides) or the specific stereochemistry and substitution pattern on the lignan aglycone. researchgate.net Similarly, research on Lespedeza cuneata has identified lignan glycosides such as (+)-isolariciresinol 9-O-β-d-glucoside and lariciresinol (B1674508) 9-O-β-d-glucopyranoside. nih.gov These compounds differ from this compound in their core lignan structure; they are of the secoisolariciresinol (B192356) and lariciresinol types, respectively, which lack the fused furan (B31954) ring system characteristic of this compound. nih.gov

Comparison of this compound with Other Lignan Glycosides
CompoundLignan Core TypeGlycoside MoietyReported Source (Example)Source
This compoundFurofuran ((+)-Pinoresinol)HexopyranosideSymplocos lucida evitachem.comnih.gov
LyonisideNot specified in abstractXylosideUlmus davidiana researchgate.net
(+)-Isolariciresinol 9-O-β-d-glucosideIsolariciresinolGlucosideLespedeza cuneata nih.gov
SsiorisideDibenzylbutane (Secoisolariciresinol)Not specified in abstractRhododendron tomentosum mdpi.com

Biological Activities and Mechanistic Studies of Symplocosin Pre Clinical Focus

Antioxidant Activity Mechanisms

The antioxidant capabilities of Symplocosin (B1237533) and its associated plant extracts are attributed to their ability to neutralize harmful reactive oxygen species (ROS) and bolster the body's endogenous defense mechanisms.

Symplocos cochinchinensis leaf extracts have demonstrated robust free radical scavenging activity across several assays. The methanol (B129727) extract exhibited notable scavenging capacity against 2,2-diphenyl-picrylhydrazyl (DPPH) radicals with an IC50 value of 620.30 ± 0.14 μg/ml, hydroxyl radicals with an IC50 of 730.21 ± 1.05 μg/ml, and nitric oxide radicals with an IC50 of 870.31 ± 0.19 μg/ml researchgate.netnih.gov. Furthermore, the ethyl acetate (B1210297) fraction of S. cochinchinensis leaves displayed even greater potency, with an IC50 of 83.33 μg/ml in the DPPH assay and 46.21 μg/ml in the ABTS assay researchgate.net. These extracts also showed high reducing power and a significant ability to inhibit lipid peroxidation, indicating a broad spectrum of antioxidant action researchgate.netnih.gov. Lignans (B1203133), including pinoresinol (B1678388) glucoside, which is structurally related to this compound, have also been identified as possessing considerable antioxidant potential in various in vitro tests researchgate.net.

Table 1: Free Radical Scavenging Activity of Symplocos cochinchinensis Leaf Extracts

AssayExtract/FractionIC50 Value (μg/ml)Reference
DPPH Radical ScavengingMethanol Extract620.30 ± 0.14 researchgate.netnih.gov
Hydroxyl Radical ScavengingMethanol Extract730.21 ± 1.05 researchgate.netnih.gov
Nitric Oxide ScavengingMethanol Extract870.31 ± 0.19 researchgate.netnih.gov
DPPH Radical ScavengingEthyl Acetate Fraction83.33 researchgate.net
ABTS Radical ScavengingEthyl Acetate Fraction46.21 researchgate.net

Beyond direct scavenging, this compound and its related compounds appear to enhance cellular resilience by modulating endogenous antioxidant defense systems. In vivo studies using S. cochinchinensis extracts demonstrated an increase in the levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), and glutathione peroxidase (GPx) when administered to animals subjected to oxidative stress researchgate.netnih.gov. This suggests that compounds from this genus can bolster the body's natural protective mechanisms against oxidative damage. This compound itself is proposed to enhance cellular defenses against oxidative stress by promoting the activity of these intracellular antioxidant enzymes evitachem.com. Research into other compounds has also highlighted the critical role of glutathione (GSH) in protecting liver cells (HepG2) against toxic aldehydes, indicating that mechanisms involving GSH modulation are significant in cellular protection nih.gov.

Anti-inflammatory Effects

This compound and extracts from Symplocos species exhibit anti-inflammatory properties through the inhibition of key inflammatory mediators and signaling pathways.

Extracts from Symplocos sumuntia (SSME) have shown a significant capacity to suppress the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in lipopolysaccharide (LPS)-stimulated microglial (BV2) cells mdpi.comnih.gov. Concurrently, SSME inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critical for producing inflammatory mediators like nitric oxide (NO) mdpi.comnih.gov. The underlying mechanisms involve the suppression of mitogen-activated protein kinase (MAPK) pathways, specifically JNK, and the reduction of nuclear factor-kappa B (NF-κB) p65 protein translocation into the nucleus mdpi.comnih.gov.

Similarly, Symplocos prunifolia extract (SPE) demonstrated anti-inflammatory effects by reducing NO production and the expression of iNOS and COX-2 in both RAW 264.7 and A549 cells stimulated with LPS nih.gov. SPE also attenuated the phosphorylation of PI3K/Akt and MAPK signaling pathways and inhibited NF-κB/p65 nuclear translocation, further underscoring its role in dampening inflammatory cascades nih.gov. This compound is generally understood to exert anti-inflammatory effects by modulating these inflammatory pathways and inhibiting pro-inflammatory cytokines evitachem.comevitachem.com.

Table 2: Inhibition of Pro-inflammatory Mediators by Symplocos Extracts

Extract/CompoundTarget Mediators/Pathways InhibitedCell ModelReference
SSMEIL-6, TNF-α, IL-1β, NO, iNOS, COX-2, MAPK (JNK), NF-κB translocationBV2 (Microglial cells) mdpi.comnih.gov
SPENO, iNOS, COX-2, Pro-inflammatory cytokines (in A549 cells), PI3K/Akt phosphorylation, MAPK phosphorylation, NF-κB/p65 translocationRAW 264.7, A549 cells nih.gov
This compoundPro-inflammatory cytokinesGeneral evitachem.comevitachem.com

Hepatoprotective Investigations in Cellular Models

This compound and related compounds from the Symplocos genus have shown promise in protecting liver cells from various forms of toxicity.

Extracts from Symplocos cochinchinensis (SCE) have provided protection against hyperglycemia-induced reactive oxygen species generation in HepG2 cells researchgate.net. Furthermore, specific lignan (B3055560) glycosides isolated from S. cochinchinensis leaves and stems demonstrated notable hepatoprotective efficacy in HepG2 hepatocellular carcinoma cells. Compounds identified as 1, 5, 7, and 8 exhibited cell viability ranging from 105.0 ± 2.6% to 109.2 ± 3.3% at a concentration of 10 µM, indicating a protective effect against cellular damage researchgate.netresearchgate.net. While in vivo, the methanol extract of S. cochinchinensis leaves was found to protect against paracetamol-induced liver toxicity, suggesting potential antioxidant and anti-apoptotic mechanisms that could translate to cellular models researchgate.net. Triterpenoid saponins (B1172615) isolated from Symplocos lucida also displayed moderate to strong cytotoxic activities against HepG2 cells, hinting at a broad range of bioactivity within the genus researchgate.net.

Structure Activity Relationship Sar Studies of Symplocosin and Analogs

Influence of Glycosidic Moieties on Bioactivity

In the context of lignans (B1203133), studies have indicated that glycosylation can modulate activity. For instance, research on matairesinol (B191791) congeners suggests that when p-hydroxyl groups are substituted by glucose, the observed activities are decreased compared to the unsubstituted compounds glycoscience.ru. This finding implies that the presence of free hydroxyl groups at specific positions might be more conducive to certain biological activities than their glycosylated counterparts. Conversely, pinoresinol (B1678388) glucoside (Symplocosin) and pinoresinol diglucoside have demonstrated considerable antioxidant potential in various in vitro assays nih.gov. This suggests that, in certain cases, the glycosidic linkage is compatible with, or even contributes to, the antioxidant capacity of the molecule, possibly by influencing the electronic properties or stability of the aglycone.

Impact of Phenolic Aglycone Structure on Activity

The aglycone, the non-sugar part of a glycoside, is often the primary determinant of a compound's biological activity. For This compound (B1237533), which is a lignan (B3055560) glycoside, the specific structure of the lignan aglycone, epipinoresinol (B161446), is paramount. SAR studies on pinoresinol congeners, which share structural similarities with this compound's aglycone, reveal that "the configuration of the two phenyl rings is very important in relation to the activity" glycoscience.ru. This indicates that the spatial arrangement and connectivity of the aromatic rings within the lignan skeleton are critical for effective biological interaction.

Furthermore, the broader phytochemical investigation of Symplocos species has led to the isolation of various lignans and neolignans researchgate.netresearchgate.net. These structurally diverse compounds, such as dibenzocyclooctadiene lignans and others, are associated with different biological activities, including hepatoprotective effects researchgate.net. This diversity underscores that variations in the core lignan skeleton, including the presence of fused rings or different inter-phenyl linkages, significantly impact the compound's pharmacological profile.

Stereochemical Configuration and Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological activity, as cellular receptors often exhibit high specificity for particular stereoisomers. This compound has been identified as (-)-epipinoresinol-β-D-glucoside glycoscience.ru. Studies have also reported related compounds such as (+)-epipinoresinol-β-D-glucoside glycoscience.ru.

The importance of stereochemistry in the activity of pinoresinol congeners is explicitly stated, noting that "the configuration of the two phenyl rings is very important in relation to the activity" glycoscience.ru. This suggests that the specific spatial orientation of the phenyl rings and the chiral centers within the epipinoresinol aglycone directly influence the compound's potency. In pharmacology, chiral molecules interact with biological targets through molecular recognition, meaning that different stereoisomers can bind with varying affinities or elicit different biological responses nih.gov. Advanced spectroscopic techniques, including NOESY, HMBC, and COSY, are routinely employed to confirm the stereochemical configuration of isolated compounds, ensuring accurate SAR assessments glycoscience.ruresearchgate.net.

Effects of Specific Substituents (e.g., Hydroxyl, Methoxy) on Activity

The presence and position of functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the aglycone or glycosidic moieties can profoundly affect a compound's biological activity by altering its polarity, hydrogen bonding capabilities, and steric fit with target receptors.

Direct SAR observations from studies on related lignans indicate that "When both of the p-hydroxyl groups in matairesinol congeners are substituted by methyl or glucose, the activities are decreased as compared with those of the unsubstituted compounds" glycoscience.ru. This finding highlights the importance of free hydroxyl groups at para positions on the phenyl rings for maintaining or enhancing activity, suggesting that their modification can lead to a reduction in potency.

Computational Chemistry and Molecular Modeling of Symplocosin

In Silico Ligand-Target Interaction Analysis

In silico ligand-target interaction analysis employs computational techniques to predict and understand how a small molecule (ligand) binds to a biological macromolecule, typically a protein target. This analysis helps identify key binding sites, predict binding affinities, and characterize the nature of molecular recognition, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. Such studies are crucial in the early stages of drug discovery to screen potential drug candidates and understand their molecular basis of action.

Analytical Methodologies for Symplocosin Quantification and Profiling

Quantitative Determination Techniques

Quantitative analysis of Symplocosin (B1237533) relies on high-resolution separation techniques that can effectively isolate the compound from a complex sample matrix. HPLC with UV or Diode Array Detection (DAD) and LC-MS/MS are the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of this compound. A validated HPLC method typically employs a reverse-phase column, which separates compounds based on their hydrophobicity.

A common setup for the analysis of compounds like this compound involves a C18 column. The mobile phase, which carries the sample through the column, is often a gradient mixture of an aqueous solvent (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of compounds with varying polarities.

Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector. These detectors measure the absorbance of the compound at a specific wavelength, which for this compound would be determined by its UV absorption maxima. The concentration of this compound in a sample is then determined by comparing the peak area of the analyte to a calibration curve constructed from known concentrations of a pure this compound standard.

Table 1: Typical HPLC Parameters for the Analysis of Plant-Derived Compounds

ParameterTypical Setting
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol (B129727)
Elution Gradient
Flow Rate 0.8 - 1.5 mL/min
Detection DAD or UV at maximum absorbance wavelength
Injection Volume 10 - 20 µL

This table represents typical parameters and may require optimization for specific applications.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass analysis capability of MS, allowing for the confident identification and quantification of this compound, even at low concentrations.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting ions are then guided into the mass spectrometer. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then detecting a specific fragment ion in the third quadrupole. This process provides a high degree of specificity.

Experimental data for this compound shows that it can be detected using an LC-ESI-QTOF (Quadrupole Time-of-Flight) instrument in positive ionization mode. The precursor ion observed is the sodium adduct of this compound ([M+Na]⁺) at a mass-to-charge ratio (m/z) of 543.1823. nih.gov Under these conditions, a retention time of 2.3953 minutes has been recorded. nih.gov Further fragmentation (MS2) of this precursor ion at different collision energies provides characteristic product ions that can be used for structural confirmation and quantification.

Table 2: Experimental LC-MS Parameters for this compound

ParameterValue
Instrument Agilent 6530 Q-TOF
Ionization Mode ESI Positive
Precursor Ion ([M+Na]⁺) m/z 543.1823
Retention Time 2.3953 min
Collision Energy 10 V and 20 V

Source: PubChem CID 5351523. nih.gov

Method Validation and Quality Control Parameters

To ensure the reliability and accuracy of analytical data, any HPLC or LC-MS/MS method used for the quantification of this compound must be thoroughly validated. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: General Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) Typically 98-102%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

These criteria are general and may vary depending on the specific application and regulatory requirements.

Metabolomic Approaches for this compound Detection

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for the detection and relative quantification of this compound in a broader biological context. Untargeted metabolomics, often employing UPLC-ESI-MS/MS, aims to capture a comprehensive snapshot of all detectable metabolites in a sample.

In such studies, this compound would be one of many compounds identified and relatively quantified. For instance, in a widely targeted metabolomics analysis of Drynaria roosii rhizomes, this compound was identified as one of the differentially expressed lignans (B1203133). nih.gov These approaches are invaluable for understanding how the biosynthesis of this compound and related compounds is affected by different biological conditions, such as environmental stress or genetic modifications.

The process involves advanced data analysis, where large datasets from LC-MS are processed to identify features (characterized by retention time and m/z), which are then matched against metabolite databases for identification. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are then used to identify significant changes in metabolite levels, including that of this compound, between different sample groups. While not typically used for absolute quantification without a dedicated standard curve, metabolomics is an essential tool for profiling this compound within a complex metabolic network.

Phylogenetic and Chemotaxonomic Significance of Symplocosin

Systematic Position of Symplocaceae and Symplocos

The family Symplocaceae is positioned within the order Ericales, a large and diverse group of flowering plants. ijpp.comresearchgate.netwikipedia.org This family is monogeneric, containing only the genus Symplocos, which encompasses approximately 300 to 400 species of trees and shrubs. ijpp.comwikipedia.org Historically, the placement of Symplocaceae has been debated, with some authors previously aligning it with Theales or Cornales, or placing it close to Styracaceae within the Ebenales. researchgate.netefloras.org However, modern molecular phylogenetic studies based on DNA sequence data have firmly established its position within the Ericales. researchgate.net These studies indicate that Symplocaceae forms a monophyletic group, with its closest relatives being the families Styracaceae and Diapensiaceae. researchgate.net

The genus Symplocos has a wide and disjunct "amphi-Pacific tropical" distribution, occurring in the warm-temperate to tropical regions of Asia, Australia, and the Americas. ijpp.comphytojournal.com Species are found from India to Korea and Japan, throughout Southeast Asia, in eastern Australia, the western Pacific, the southeastern United States, and across Central and South America. ijpp.com They are typically understory plants found in humid, tropical, and montane forests. ijpp.comnih.gov

Key morphological characteristics that distinguish Symplocaceae within the Ericales include having simple, alternate, and estipulate (lacking stipules) leaves. researchgate.netresearchgate.net The flowers are generally actinomorphic (radially symmetrical) with a sympetalous corolla (united petals), numerous stamens adnate to the corolla, and an inferior ovary that develops into a dry, berry-like fruit known as a drupe. researchgate.netnih.gov The lignified endocarp, or "stone," of the fruit is a notable feature, often providing key characteristics for distinguishing between closely related species. ijpp.com

Molecular Phylogenetics and Evolutionary Studies

Molecular studies have been crucial in resolving the evolutionary relationships within the genus Symplocos. phytojournal.comnih.gov Phylogenetic analyses using DNA sequence data from both the nuclear ribosomal internal transcribed spacer (ITS) region and several chloroplast genes (such as rpl16, matK, trnL-trnF, trnH-psbA, and trnC-trnD) have provided significant insights into the infrageneric classification of the genus. phytojournal.comnih.gov

These studies have revealed that some of the traditional subgeneric classifications are not monophyletic. phytojournal.com For instance, analyses have shown that section Cordyloblaste from eastern Asia is sister to a group comprising all other sampled Symplocos species. phytojournal.com The data also suggest an eastern Asian origin for the genus, with subsequent dispersal events to the Americas. phytojournal.com This hypothesis, derived from molecular data, contrasts with earlier theories based on the fossil record which suggested a North American origin. phytojournal.com The fossil record for Symplocos is well-documented, with fruits and pollen found in North America, Europe, and Asia, supporting a historical biogeographic connection between these continents. ijpp.combioone.org

The rapid diversification of the genus is thought to be a reason why the phylogenetic relationships between some infrageneric sections are not yet fully resolved. nih.gov Despite this, molecular data strongly support the monophyletic origin of several sections within the genus, such as section Palura. nih.gov

Analysis of the complete chloroplast (cp) genome has provided valuable data for understanding the phylogeny and evolution of Symplocos. The cp genomes of several Symplocos species, including S. chinensis for. pilosa, S. prunifolia, S. coreana, and S. tanakana, have been sequenced and compared. scholarsresearchlibrary.com

These studies show that the Symplocos chloroplast genome has a typical quadripartite structure, consisting of a large single-copy (LSC) region, a small single-copy (SSC) region, and two inverted repeat (IR) regions. scholarsresearchlibrary.com The gene order and content are highly conserved across the analyzed species. scholarsresearchlibrary.com Comparative analyses indicate that the coding regions of the genome are more conserved than the non-coding regions, and the IR regions are more conserved than the LSC and SSC regions. scholarsresearchlibrary.com

Table 1: Comparative Features of Sequenced Symplocos Chloroplast Genomes. scholarsresearchlibrary.com
FeatureSize RangeDetails
Total Genome Length156,961 bp to 157,365 bpThe overall size of the circular chloroplast DNA molecule.
Large Single-Copy (LSC) Region87,006 bp to 87,434 bpContains a large proportion of the protein-coding genes.
Small Single-Copy (SSC) Region17,795 bp to 17,879 bpContains a smaller set of unique genes.
Inverted Repeat (IR) Region26,026 bp to 26,095 bpTwo identical regions that contain the ribosomal RNA genes.
Total Genes132The total number of identified genes is consistent across species.
Protein-Coding Genes87Genes that code for proteins, primarily involved in photosynthesis.
tRNA Genes37Transfer RNA genes involved in protein synthesis.
rRNA Genes8Ribosomal RNA genes, essential components of ribosomes.

Chloroplast genomes are a valuable source for the development of molecular markers, such as simple sequence repeats (SSRs), also known as microsatellites. scholarsresearchlibrary.com SSRs are short, tandemly repeated DNA sequences that exhibit high levels of polymorphism, making them useful for population genetics, genetic mapping, and phylogenetic studies. bioone.org

Analysis of the seven Symplocos chloroplast genomes identified a number of SSRs. scholarsresearchlibrary.com The long repeat analysis revealed a higher frequency of forward and palindromic repeats compared to reverse and complementary repeats. scholarsresearchlibrary.com These identified polymorphic loci and SSRs serve as potential molecular markers for future studies on the genetic diversity, population structure, and species identification within the genus Symplocos. scholarsresearchlibrary.comnih.gov The development of such markers is a fundamental step for marker-assisted breeding and conservation genetics. bioone.org

Symplocosin (B1237533) as a Chemotaxonomic Marker for Plant Identification

Chemotaxonomy utilizes the chemical constituents of plants to classify and identify them. While the genus Symplocos is known to produce a diverse array of secondary metabolites—including terpenoids, flavonoids, lignans (B1203133), phenols, steroids, alkaloids, and iridoids—specific information regarding the use of this compound as a chemotaxonomic marker for this genus is not available in the reviewed literature. researchgate.net this compound itself is a lignan (B3055560) glycoside that has been identified in other plant genera. nih.gov

Future Directions and Emerging Research Avenues

Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

To effectively study symplocosin (B1237533) and its derivatives, particularly at low concentrations in complex biological matrices, the development and application of advanced analytical techniques are crucial. High-performance liquid chromatography (HPLC) is a foundational technique for the analysis of lignan (B3055560) glycosides. iosrjournals.org However, coupling HPLC with sophisticated detectors can significantly enhance resolution and sensitivity.

Liquid chromatography-mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), is becoming the reference method for mycotoxin analysis and can be readily applied to lignan glycosides for both identification and quantification. rifst.ac.ir Supercritical fluid chromatography (SFC) presents another powerful tool for the separation of lignans (B1203133), offering efficient and rapid analysis. mdpi.com For structural elucidation, particularly of novel derivatives, advanced NMR techniques will continue to be indispensable.

Table 2: Advanced Analytical Techniques for Lignan Glycoside Analysis

TechniqueAbbreviationApplication in this compound ResearchReference
High-Performance Liquid ChromatographyHPLCSeparation and quantification iosrjournals.org
Liquid Chromatography-Mass SpectrometryLC-MSIdentification and quantification in complex mixtures rifst.ac.ir
Supercritical Fluid ChromatographySFCEfficient separation and identification mdpi.com
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of novel derivatives nih.govnih.gov

Integrated Omics Approaches for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological roles and mechanisms of action of this compound, integrated "omics" approaches are essential. These methodologies, which include metabolomics, transcriptomics, and proteomics, allow for a systems-level view of cellular processes affected by this compound.

By combining metabolomic and transcriptomic analyses, researchers can unravel the regulatory networks underlying the biosynthesis of lignans. researchgate.net For instance, a multi-omics approach in peanut pods revealed that lignin (B12514952) accumulation, a process related to lignan biosynthesis, affects pod size. mdpi.com Similar studies on this compound could identify the biosynthetic pathways and regulatory genes involved in its production in Symplocos species. Furthermore, multi-omics can shed light on the pharmacological effects of this compound by identifying the metabolic pathways and protein targets it modulates in biological systems.

Sustainable Sourcing and Biotechnological Production Strategies

The natural abundance of many lignans in plants is often low, making their extraction for research and potential applications challenging and unsustainable. phcogrev.com Therefore, developing sustainable sourcing and biotechnological production strategies for this compound is a critical future direction.

Plant tissue culture and hairy root cultures have shown promise for the in vitro production of lignans. phcogrev.comfrontiersin.org These techniques offer a controlled environment for producing specific compounds, independent of geographical and seasonal variations. Furthermore, advances in synthetic biology and metabolic engineering open the door to producing this compound and its derivatives in microbial hosts like Escherichia coli or yeast. nih.gov This involves identifying the genes of the this compound biosynthetic pathway and expressing them in a suitable microbial chassis. Such approaches not only ensure a sustainable supply but also allow for the engineered production of novel, non-natural derivatives. nih.gov

Rational Design of this compound Analogs for Targeted Research Applications

The rational design of this compound analogs represents a forward-looking approach to developing new research tools and potentially therapeutic agents. This strategy involves modifying the core structure of this compound to enhance specific biological activities or to probe its interactions with cellular targets.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how modifications to the this compound structure will affect its binding to specific proteins. This in silico approach can guide the chemical synthesis of targeted analogs. For example, analogs of the lignan podophyllotoxin (B1678966) have been synthesized to improve its antimitotic activity. acs.org Similarly, by understanding the structure-activity relationships of this compound, researchers could design analogs with improved potency, selectivity, or pharmacokinetic properties for various research applications.

Q & A

Q. How can interdisciplinary approaches enhance this compound research (e.g., ethnopharmacology to synthetic biology)?

  • Methodological Answer :
  • Ethnopharmacology: Partner with local communities to document traditional uses and prioritize bioactivity assays .
  • Omics integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map biosynthetic pathways .
  • CRISPR-Cas9 editing in host organisms (e.g., E. coli) for heterologous production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.